

An In-depth Technical Guide to Phthaloyl Dichloride: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Phthaloyl dichloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of **phthaloyl dichloride** (benzene-1,2-dicarbonyl dichloride). The information is intended to support laboratory research, chemical synthesis, and drug development activities by providing key data and established experimental protocols.

Chemical Identity and Physical Properties

Phthaloyl dichloride is a colorless to pale yellow oily liquid that is highly reactive, particularly with nucleophiles.[1][2][3] It is a key intermediate in organic synthesis, valued for its bifunctional nature which allows it to act as a precursor to a wide range of molecules, including polymers, dyes, and pharmaceuticals.[3][4] Due to its specific melting range, the product may be encountered as a solid, liquid, a solidified melt, or a supercooled melt.[5][6]

Table 1: Physical and Chemical Properties of **Phthaloyl Dichloride**

Property	Value	References
Molecular Formula	C ₈ H ₄ Cl ₂ O ₂	[1][7][8]
Molecular Weight	203.02 g/mol	[1][7][8]
CAS Number	88-95-9	[1][7][8]
Appearance	Colorless to clear yellow oily liquid	[1][3][9]
Melting Point	6-16 °C (43-61 °F)	[1][2][5][7]
Boiling Point	269-271 °C (516-520 °F) at 760 mmHg	[1][2][10]
131-133 °C (268-271 °F) at 10 mmHg	[11]	
Density	1.409 - 1.41 g/mL at 20-25 °C	[1][2][5]
Refractive Index (n ²⁰ /D)	1.568 - 1.5692	[1][2][7]
Vapor Pressure	30 mmHg at 47 °C	[1][3]
Flash Point	>110 °C (>230 °F)	[1][5]
Solubility	Decomposes in water and alcohol. Soluble in ether, chloroform, and benzene.	[1][2][3]
Sensitivity	Moisture sensitive.	[1][3][12]

Chemical Structure

Phthaloyl dichloride consists of a benzene ring substituted at the 1 and 2 positions with acyl chloride functional groups. The proximity of the two acyl chloride groups influences its reactivity, allowing for the formation of cyclic products such as phthalimides.

While detailed crystallographic data on bond lengths and angles are not readily available due to the compound's reactive and liquid nature at room temperature, its structure is well-established through spectroscopic methods.

Structural Identifiers:

- SMILES: ClC(=O)c1ccccc1C(=O)Cl[\[5\]](#)[\[13\]](#)
- InChI: InChI=1S/C8H4Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H[\[5\]](#)

Synthesis and Experimental Protocols

The most common laboratory and industrial synthesis of **phthaloyl dichloride** involves the chlorination of phthalic anhydride.

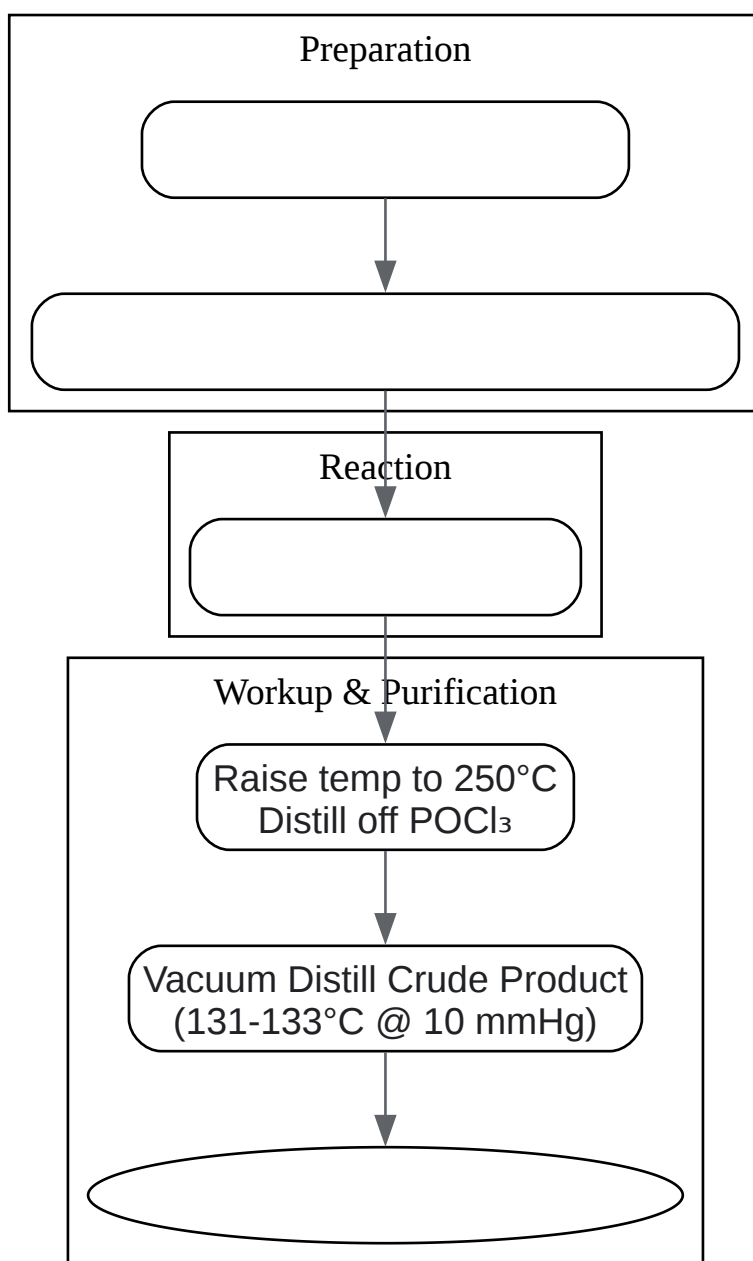
Synthesis from Phthalic Anhydride

Phthaloyl dichloride can be prepared by reacting phthalic anhydride with a chlorinating agent, such as phosphorus pentachloride (PCl_5).[\[7\]](#)[\[11\]](#) The reaction proceeds by nucleophilic attack of the anhydride on the chlorinating agent, leading to the formation of the diacyl chloride and a byproduct (in this case, phosphorus oxychloride).

Experimental Protocol: Synthesis via Phosphorus Pentachloride[\[11\]](#)

This protocol is based on a literature procedure with a reported yield of 92%.

- **Apparatus Setup:** A 500-mL round-bottomed flask is fitted with a reflux condenser, which is protected by a calcium chloride drying tube.
- **Reaction Mixture:** 1.0 mole (148 g) of sublimed phthalic anhydride and 1.06 moles (220 g) of pure phosphorus pentachloride are added to the flask.
- **Heating:** The flask is placed in an oil bath and heated to 150 °C. The reaction mixture is maintained at this temperature for 12 hours.
- **Product Isolation:** After the initial heating period, the reflux condenser is replaced with a downward-facing distillation apparatus. The temperature of the oil bath is gradually increased to 250 °C. Phosphorus oxychloride (POCl_3), a byproduct, distills off.
- **Purification:** The remaining crude **phthaloyl dichloride** is purified by vacuum distillation. The fraction boiling at 131-133 °C under a pressure of 10 mmHg is collected.

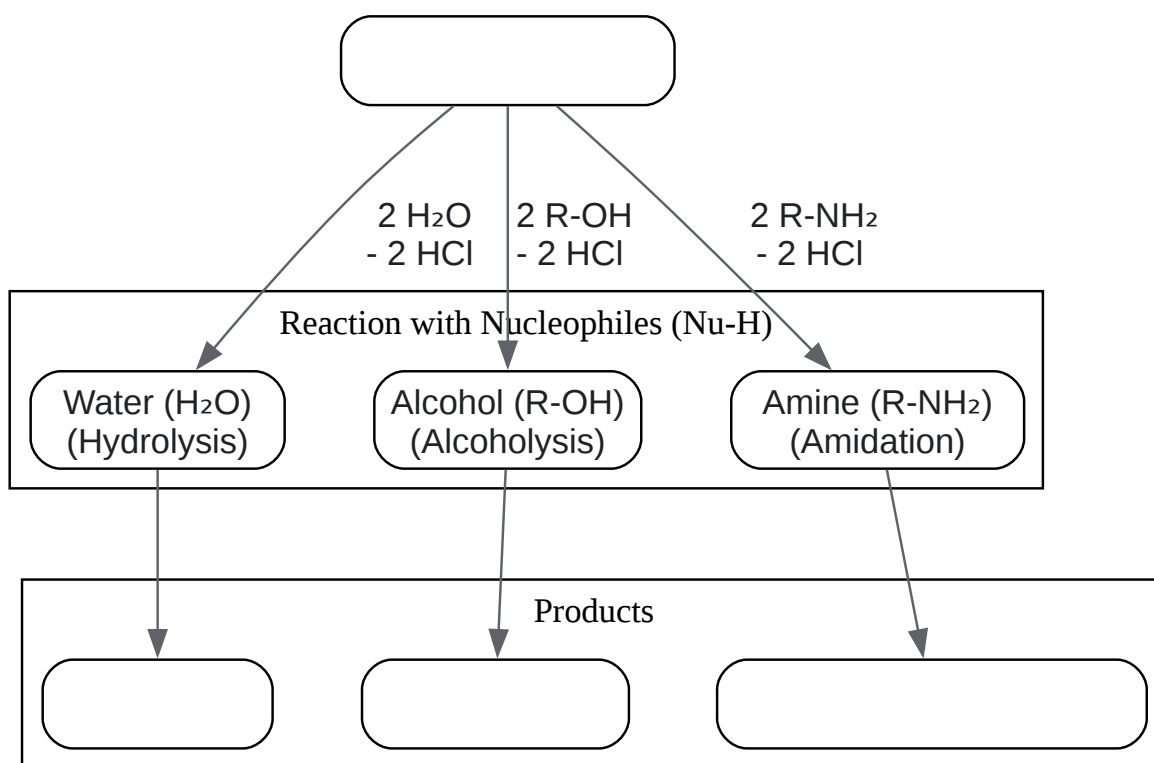


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Caption: Experimental workflow for the synthesis of **phthaloyl dichloride**.

Chemical Reactivity and Key Reactions

Phthaloyl dichloride is a highly reactive compound due to the two electrophilic acyl chloride groups. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.



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Caption: General reactivity of **phthaloyl dichloride** with common nucleophiles.

Hydrolysis

Phthaloyl dichloride reacts rapidly with water in a hydrolysis reaction to form phthalic acid and hydrochloric acid.[1][14] This reaction is vigorous and exothermic. The high moisture sensitivity necessitates that the compound be handled under anhydrous conditions.[12] Studies on its isomers show that hydrolysis is very rapid, with half-lives on the order of minutes even at 0 °C. [14] The reaction proceeds through a short-lived intermediate where only one acyl chloride group has been hydrolyzed.[14]

Reactions with Alcohols and Amines

With alcohols, **phthaloyl dichloride** undergoes alcoholysis to form phthalate diesters.[3] With primary or secondary amines, it undergoes amidation to form phthalamides.[15] If a primary amine is used, the intermediate phthalamide can undergo intramolecular cyclization upon heating to form a stable N-substituted phthalimide.

Polymerization

A primary application of **phthaloyl dichloride** and its isomers is in the synthesis of polymers, such as polyesters and polyamides, through step-growth polymerization.^[1] The reaction with diols yields polyesters, while the reaction with diamines yields polyamides (aramids).

Experimental Protocol: General Low-Temperature Solution Polycondensation for Polyamides^[5]
^[16]

This protocol describes a general method for synthesizing aromatic polyamides, which requires anhydrous conditions to achieve high molecular weight.

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The system is maintained under an inert nitrogen atmosphere.
- **Diamine Solution:** An aromatic diamine (1 equivalent) and an anhydrous salt like lithium chloride (5-10 wt% of the solvent) are dissolved in an anhydrous aprotic polar solvent (e.g., N-Methyl-2-pyrrolidone, NMP). The mixture is stirred until a clear solution is obtained.
- **Cooling:** The diamine solution is cooled to 0 °C in an ice bath.
- **Diacyl Chloride Addition:** **Phthaloyl dichloride** (1 equivalent) is dissolved in a minimal amount of anhydrous NMP in the dropping funnel. This solution is added dropwise to the vigorously stirred, cooled diamine solution over 30-60 minutes, ensuring the temperature remains at 0 °C.
- **Polymerization:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. Stirring is continued for 4-24 hours. A significant increase in viscosity indicates polymer formation.
- **Precipitation and Purification:** The viscous polymer solution is poured into a large excess of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the polyamide.
- **Drying:** The resulting fibrous polymer is collected by filtration, washed thoroughly with methanol and hot water, and dried in a vacuum oven at 80-100 °C to a constant weight.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of **phthaloyl dichloride**.

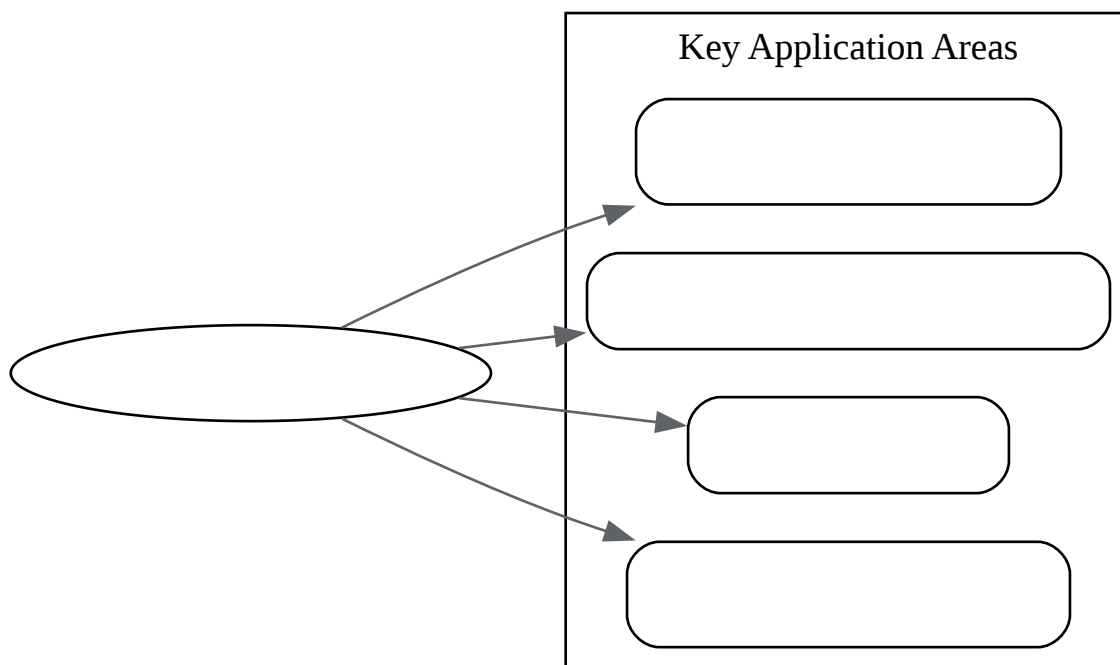
Table 2: Characteristic Spectroscopic Data for **Phthaloyl Dichloride**

Technique	Observation	Interpretation
Infrared (IR)	Strong absorption bands in the range of 1750-1815 cm^{-1} .	Asymmetric and symmetric C=O stretching of the two acyl chloride groups. The high frequency is characteristic of acid chlorides.
Absorption around 850-900 cm^{-1} .	C-Cl stretching vibration.	
^1H NMR	Multiplets in the aromatic region, typically ~ 7.5 -8.1 ppm.	Aromatic protons on the benzene ring. The ortho-substitution pattern leads to a complex splitting pattern.
^{13}C NMR	Resonances in the range of ~ 165 -170 ppm.	Carbonyl carbons of the acyl chloride groups.
Resonances in the range of ~ 128 -136 ppm.	Aromatic carbons.	
Mass Spec. (MS)	Molecular Ion (M^+) peak at m/z 201/203/205.	Corresponds to the molecular weight, showing the characteristic isotopic pattern for two chlorine atoms.
Major fragment at m/z 167/169.	Loss of one chlorine atom $[\text{M}-\text{Cl}]^+$.	
Fragment at m/z 139.	Loss of both chlorine atoms $[\text{M}-2\text{Cl}]^+$ or loss of COCl from the m/z 167 fragment.	
Fragment at m/z 104.	Corresponds to the benzoyl cation $[\text{C}_6\text{H}_5\text{CO}]^+$.	

(Note: Specific ppm and cm^{-1} values can vary slightly based on the solvent and instrument used. Data interpreted from references[1][2][7][12].)

Applications

The reactivity of **phthaloyl dichloride** makes it a versatile building block in the chemical industry.



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Caption: Key industrial applications of **phthaloyl dichloride**.

- **Polymer Synthesis:** It is a monomer used in the production of high-performance polymers and fibers, imparting chemical resistance and thermal stability.^{[1][3]}
- **Organic Synthesis:** It is used to prepare other acid chlorides from carboxylic acids and serves as a precursor for various organic intermediates.^{[1][3]}
- **Pharmaceuticals and Agrochemicals:** The phthaloyl group is sometimes used as a protecting group in the synthesis of complex molecules, and the compound serves as a starting material for various active ingredients.^[3]
- **Other Uses:** It acts as a stabilizer in polymers to improve color stability, an ingredient in ceramic mold binders, and is used in the manufacturing of reverse osmosis membranes.^{[1][3]}

Safety and Handling

Phthaloyl dichloride is a corrosive and moisture-sensitive chemical that requires careful handling in a controlled laboratory environment.

- Hazards: Causes severe skin burns and eye damage.[6][12][16] Inhalation may cause corrosive injuries to the respiratory tract.[12][14] It is a lachrymator (causes tears).[6]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[2][6]
- Handling: Use only in a well-ventilated chemical fume hood.[12][17] Keep the container tightly closed and store in a cool, dry area away from incompatible substances such as water, alcohols, bases, and amines.[17]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[2][12] For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[12] If inhaled, move to fresh air.[6] If ingested, do NOT induce vomiting and seek immediate medical attention.[6][12]

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